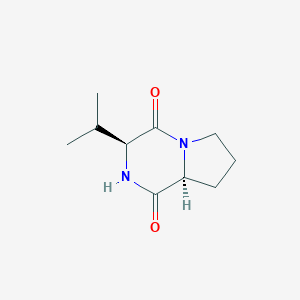

cyclo(L-Pro-L-Val)

Vue d'ensemble

Description

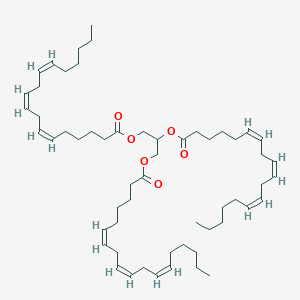

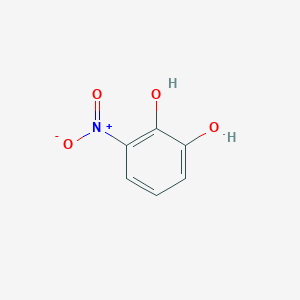

Cyclo(L-Pro-L-Val) is a diketopiperazine formed by the fusion of valine and proline . It has been reported as a secondary metabolite of fungi and bacteria . It is active against phytopathogenic microorganisms such as R. fascians LMG 3605 . It shows toxicity similar to Chloramphenicol with comparable concentration .

Synthesis Analysis

The synthesis of cyclo(L-Pro-L-Val) has been reported in various studies . The biosynthesis of diketopiperazines (DKPs) like cyclo(L-Pro-L-Val) relies mainly on two enzymes, non-ribosomal peptide synthetases (NRPs) and tRNA-dependent cyclodipeptide synthases (CDPs) .Molecular Structure Analysis

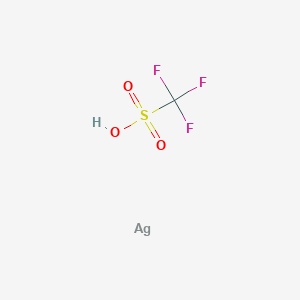

Cyclo(L-Pro-L-Val) has a molecular weight of 196.25 and its molecular formula is C10H16N2O2 . It is a piperazinone .Chemical Reactions Analysis

Cyclo(L-Pro-L-Val) has been found to inhibit gram-positive phytopathogenic bacterium . It also shows activity against S. aureus and B. subtilis .Physical And Chemical Properties Analysis

Cyclo(L-Pro-L-Val) is a solid substance . It has a high solubility in DMSO .Applications De Recherche Scientifique

Neuroprotection

Cyclo(L-Pro-L-Val) has been found to have neuroprotective effects. It has been isolated from the jellyfish-derived fungus Aspergillus flavus and has been shown to reduce hydrogen peroxide-induced apoptosis as well as the generation of reactive oxygen species . It also prevents the loss of mitochondrial membrane potential and inhibits the activation of mitochondria-related apoptotic proteins .

PPAR-γ Activation

Cyclo(L-Pro-L-Val) has been identified as a potent PPAR-γ activator. PPAR-γ expression has been implicated in pathological states such as cancer, inflammation, diabetes, and neurodegeneration .

Antibacterial Activity

Cyclo(L-Pro-L-Val) has demonstrated antibacterial activity. It has been found to be active against the bacteria Staphylococcus aureus and Bacillus subtilis .

Antifungal Activity

In addition to its antibacterial properties, cyclo(L-Pro-L-Val) has also shown antifungal activities .

Quorum-Sensing Inhibition

Cyclo(L-Pro-L-Val) has been found to inhibit the activation of a LuxR-dependent E. coli biosensor by the quorum-sensing molecule 3-oxo-hexanoyl-homoserine lactone .

Activation of N-acylhomoserine lactones (AHLs)

In Pseudomonas aeruginosa, cyclo(L-Pro-L-Val) is capable of activating N-acylhomoserine lactones (AHLs) .

Potential Therapeutic Agent

Cyclo(L-Pro-L-Val) has been studied for its potential to be used as a therapeutic agent for a variety of diseases, including cancer and diabetes .

Regulation of Plant Growth

Cyclo(L-Pro-L-Val) has been studied for its potential to regulate plant growth .

Orientations Futures

Propriétés

IUPAC Name |

(3S,8aS)-3-propan-2-yl-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-1,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2O2/c1-6(2)8-10(14)12-5-3-4-7(12)9(13)11-8/h6-8H,3-5H2,1-2H3,(H,11,13)/t7-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLUAWXQORJEMBD-YUMQZZPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1C(=O)N2CCCC2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1C(=O)N2CCC[C@H]2C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426301 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclo(L-Pro-L-Val) | |

CAS RN |

2854-40-2 | |

| Record name | CHEBI:69439 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426301 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Chloro-3,4-dimethoxy-1-[(E)-2-nitroethenyl]benzene](/img/structure/B57669.png)

![2-(4-Nitrophenyl)-5,6,7,8-tetrahydroimidazo[2,1-b][1,3]benzothiazole](/img/structure/B57712.png)